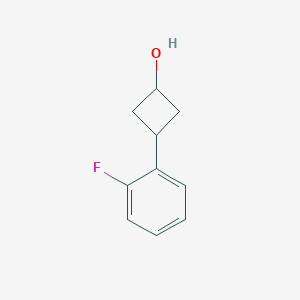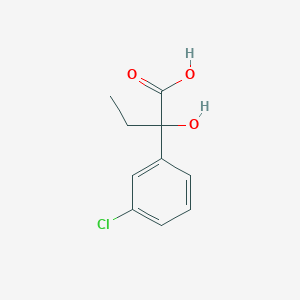![molecular formula C11H8FNO3 B1453695 [5-(4-Fluorofenil)isoxazol-3-il]ácido acético CAS No. 1018584-37-6](/img/structure/B1453695.png)
[5-(4-Fluorofenil)isoxazol-3-il]ácido acético
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibición de la Acetilcolinesterasa
Los derivados de isoxazol, incluido el [5-(4-Fluorofenil)isoxazol-3-il]ácido acético, se han estudiado por su potencial como inhibidores de la acetilcolinesterasa (AChE) . Esta aplicación es particularmente relevante en el tratamiento de enfermedades neurodegenerativas como el Alzheimer, donde los inhibidores de la AChE pueden ayudar a aumentar los niveles de acetilcolina en el cerebro, mejorando potencialmente la función cognitiva.
Actividad Anticancerígena del Cáncer de Mama
Estudios de acoplamiento molecular han demostrado que ciertos compuestos de isoxazol exhiben afinidad de unión al receptor de estrógeno alfa humano (ERα), que es un objetivo para las terapias anticancerígenas de mama . La estructura de isoxazol fluorado puede contribuir al potencial del compuesto como inhibidor de ERα, lo que indica su uso en el desarrollo de medicamentos anticancerígenos de mama.
Propiedades Antimicrobianas y Antibacterianas
Los isoxazoles, incluido el this compound, son conocidos por poseer actividades antimicrobianas y antibacterianas . Estas propiedades los hacen valiosos en el desarrollo de nuevos antibióticos y antisépticos, abordando la creciente preocupación por la resistencia a los antibióticos.
Efectos Antioxidantes
El anillo de isoxazol se asocia con propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo . Esta característica es beneficiosa en el desarrollo de tratamientos para afecciones causadas por daño oxidativo, como ciertas enfermedades cardiovasculares y cánceres.
Aplicaciones Antiinflamatorias
Se ha informado que los derivados de isoxazol tienen efectos antiinflamatorios . Esto los convierte en candidatos para el desarrollo de medicamentos antiinflamatorios, que podrían utilizarse para tratar una amplia gama de afecciones inflamatorias, desde la artritis hasta la enfermedad inflamatoria intestinal.
Potencial Analgésico
Las propiedades analgésicas de los compuestos de isoxazol son otra área de interés . Estos compuestos podrían desarrollarse en medicamentos para aliviar el dolor que podrían ofrecer una alternativa a los analgésicos actuales, potencialmente con menos efectos secundarios.
Función en el Descubrimiento de Fármacos
La porción de isoxazol es una característica común en el descubrimiento de fármacos, a menudo incorporada en moléculas diseñadas para interactuar con varios objetivos biológicos . La versatilidad del anillo de isoxazol permite su inclusión en una amplia gama de compuestos medicinales.
Química Agrícola
Los derivados de isoxazol no se limitan a aplicaciones médicas; también se utilizan en química agrícola . Pueden formar parte de insecticidas, reguladores del crecimiento de las plantas y pigmentos, contribuyendo a la protección y mejora de los rendimientos de los cultivos.
Mecanismo De Acción
Target of action
The compound belongs to the class of isoxazoles and phenylacetic acids. Phenylacetic acids are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .
Biochemical pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Isoxazoles have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and more .
Result of action
Based on the activities of other isoxazoles, potential effects could include changes in cell signaling, inhibition of inflammatory responses, or interference with viral replication .
Análisis Bioquímico
Biochemical Properties
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can modulate the activity of proteins involved in cell signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. Moreover, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can bind to plasma proteins, affecting its distribution within the body and its availability to target tissues.
Subcellular Localization
The subcellular localization of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes.
Propiedades
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHVHPPPJAWTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
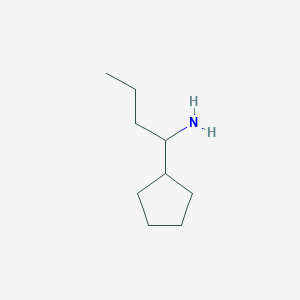



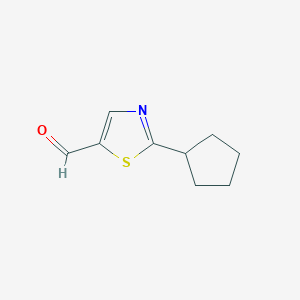
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
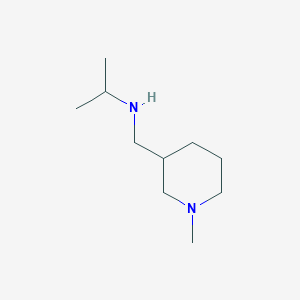
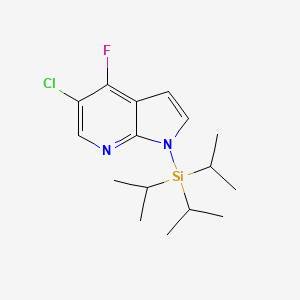
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
